Phenethyl 5-bromo-2-hydroxybenzoate
Description
Phenethyl 5-bromo-2-hydroxybenzoate is an aromatic ester featuring a phenethyl group linked to a substituted benzoate moiety. The compound contains a bromine atom at the 5-position and a hydroxyl group at the 2-position on the benzene ring (Figure 1). Its structure combines the lipophilic phenethyl group with polar substituents, making it a candidate for applications in pharmaceuticals, agrochemicals, or specialty materials .
Properties
CAS No. |
1131587-60-4 |
|---|---|
Molecular Formula |
C15H13BrO3 |
Molecular Weight |
321.16 g/mol |
IUPAC Name |
2-phenylethyl 5-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C15H13BrO3/c16-12-6-7-14(17)13(10-12)15(18)19-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |
InChI Key |
XTRJZQOMYPOVPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)C2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Benzoate Ring
Key analogs include:
- Phenethyl 2-hydroxy-5-iodobenzoate : Replaces bromine with iodine, increasing molecular weight and polarizability. Iodine’s larger atomic radius may enhance steric effects in binding interactions compared to bromine .
- Ethyl 5-bromo-2-hydroxybenzoate : Replaces phenethyl with ethyl, reducing lipophilicity (logP) and aromatic interactions. Ethyl esters are generally more volatile than phenethyl derivatives .
Table 1: Substituent Effects on Key Properties
| Compound | Substituents | Key Properties | Potential Applications |
|---|---|---|---|
| Phenethyl 5-bromo-2-hydroxybenzoate | Br (5), OH (2) | Moderate lipophilicity, acidic OH group | Drug intermediates, antioxidants |
| Phenethyl 2-hydroxy-5-iodobenzoate | I (5), OH (2) | Higher polarizability, steric bulk | Radiopaque agents, catalysis |
| Phenethyl 2-amino-5-bromobenzoate | Br (5), NH2 (2) | Basic NH2 group, enhanced solubility | Ligands, peptide mimics |
| Ethyl 5-bromo-2-hydroxybenzoate | Br (5), OH (2) | Lower molecular weight, higher volatility | Fragrances, solvents |
Comparison with Phenethyl Esters of Related Acids
- Caffeic Acid Phenethyl Ester (CAPE) : Shares the phenethyl group but features a catechol ring (3,4-dihydroxybenzoate). CAPE’s radical scavenging activity (IC50 ~10 μM) is attributed to the catechol moiety, whereas the bromo and hydroxyl groups in this compound may redirect reactivity toward electrophilic substitution or halogen-bonding interactions .
- Phenethyl Phenylacetate: Lacks halogen/hydroxyl substituents, resulting in higher hydrophobicity.
Physicochemical Properties
- Lipophilicity : this compound’s logP is estimated to be higher than ethyl analogs but lower than phenyl esters (e.g., phenyl 5-bromo-2-hydroxybenzoate) due to the phenethyl group’s balance of aromaticity and chain flexibility .
- Acidity: The 2-hydroxy group confers acidity (pKa ~8–10), enabling salt formation under basic conditions, a feature absent in amino- or methoxy-substituted analogs .
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